5-Cyclopropyl-1,3,4-oxadiazol-2-ol is classified as an oxadiazole derivative. It is recognized for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. The compound is cataloged under the chemical identifier 1227465-66-8 and is available for research purposes from various chemical suppliers. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in scientific research.
The synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol typically involves cyclization reactions using appropriate precursors. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The general synthetic route can be summarized as follows:
Industrial production methods often utilize continuous flow reactors to optimize yields and purity while ensuring consistent quality .
The molecular structure of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol features a five-membered ring composed of two nitrogen atoms (N), one oxygen atom (O), and two carbon atoms (C). The presence of the cyclopropyl group enhances its stability and reactivity. Key structural data include:
The unique substitution pattern imparts distinct chemical properties compared to other oxadiazole derivatives.
5-Cyclopropyl-1,3,4-oxadiazol-2-ol can undergo various chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activities or novel properties .
The mechanism of action for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol involves interactions at the molecular level with various biological targets:
Research indicates that its unique structural features contribute to its efficacy in these interactions .
The physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol are critical for its application in research:
These properties influence its use in both laboratory settings and potential industrial applications.
5-Cyclopropyl-1,3,4-oxadiazol-2-ol has a wide range of applications:
Its versatility makes it a valuable compound in ongoing research across multiple scientific disciplines .
1,3,4-Oxadiazole represents a privileged scaffold in medicinal chemistry and materials science, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is formally derived from furan by replacing two methine (-CH=) groups with two pyridine-type nitrogen atoms (-N=), resulting in an electron-deficient π-excessive system [1] [5]. The 1,3,4-oxadiazole ring exhibits remarkable thermal stability and resistance to enzymatic degradation, properties attributable to its aromatic character and the electron-withdrawing nature of its annular nitrogen atoms [1]. These characteristics, combined with versatile synthetic accessibility, have established 1,3,4-oxadiazoles as indispensable structural motifs in pharmaceutical design, agrochemicals, and functional materials.
Four structurally distinct oxadiazole isomers exist, differentiated by the relative positions of heteroatoms within the ring (Figure 1). Among these, 1,3,4-oxadiazole and 1,2,4-oxadiazole are the most extensively studied due to their synthetic accessibility and stability profiles [1] [5]:
Table 1: Fundamental Properties of Oxadiazole Isomers
Isomer | Systematic Name | Heteroatom Positions | Relative Stability | Electron Density Distribution |
---|---|---|---|---|
1,2,3-Oxadiazole | Unstable isomer | O-N-N-N linkage | Low (prone to ring opening) | Localized on N atoms |
1,2,4-Oxadiazole | Common isomer | O-N-N linkage | Moderate | Uneven, C5 position electrophilic |
1,2,5-Oxadiazole | Furazan | O-N-O linkage | Moderate | Polarized with nucleophilic N atoms |
1,3,4-Oxadiazole | Stable isomer | O-N-N linkage | High | Delocalized, carbon atoms electrophilic |
The exceptional stability of 1,3,4-oxadiazoles arises from their electronic configuration: all heteroatoms possess lone electron pairs oriented perpendicular to the π-system, enabling full aromatic sextet formation through delocalization [1] [5]. This aromaticity manifests in resistance to electrophilic and nucleophilic attacks. Electrophilic substitution at ring carbon atoms is particularly challenging due to diminished electron density resulting from the electron-withdrawing effect of the pyridine-type nitrogen (N⁴) [1]. Conversely, nucleophilic attacks are impeded by charge delocalization across the heteroatoms. These electronic characteristics necessitate specific synthetic strategies involving pre-functionalized precursors rather than direct ring substitution.
Although the 1,3,4-oxadiazole ring system was first identified in 1880, systematic investigation of its chemistry, physical properties, and applications only commenced around 1950 [1] [5]. The period from the 1950s to 1970s witnessed the establishment of fundamental synthetic routes, primarily based on cyclodehydration of diacylhydrazines or oxidative cyclization of semicarbazides. These methodologies enabled the synthesis of symmetrical 2,5-disubstituted derivatives but offered limited access to pharmacologically valuable unsymmetrical analogs.
A pivotal advancement occurred in the 1990s with the introduction of orthogonal protecting group strategies and transition metal-catalyzed cross-coupling reactions, which facilitated the efficient construction of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles [1] [5]. The early 2000s saw the emergence of microwave-assisted synthesis as a transformative methodology. For example, microwave irradiation reduced reaction times for oxadiazole formation from hours to minutes while improving yields—traditional condensations requiring 6 hours at 80°C yielding 62% were superseded by microwave methods delivering 85% yield within 10 minutes [5].
Table 2: Evolution of Key Synthetic Methodologies for 1,3,4-Oxadiazoles
Era | Synthetic Methodology | Key Innovation | Limitations |
---|---|---|---|
1950-1970 | Cyclodehydration of diacylhydrazides | Simple reaction conditions | Primarily symmetrical derivatives |
Oxidative cyclization with bromine/acetic acid | Applicable to semicarbazones | Harsh conditions, moderate yields | |
1980-2000 | Iodine-mediated cyclization of thiosemicarbazides | Mild conditions, better functional group tolerance | Requires stoichiometric oxidant |
1990-2010 | Tosyl chloride-mediated cyclodehydration | High yields (97-99%) with thiosemicarbazides | Competitive sulfonylation side reactions |
2000-Present | Microwave-assisted cyclization | Reaction acceleration, improved yields | Specialized equipment required |
Superbase-mediated cyclization | Room temperature reactions (e.g., NaOH/DMSO) | Limited substrate scope |
Concurrently, pharmacological investigations revealed the significance of 1,3,4-oxadiazoles in drug development. Landmark clinical agents incorporating this heterocycle include the antiretroviral drug Raltegravir® (approved 2007), the anticancer agent Zibotentan® (clinical development), the antibiotic Furamizole®, and the cystic fibrosis therapy Ataluren® [1] [5]. These therapeutic successes cemented the 1,3,4-oxadiazole's status as a versatile pharmacophore, driving sustained research into novel synthetic methodologies and biological applications.
The chemical and biological properties of 1,3,4-oxadiazoles are profoundly influenced by substituents at the C2 and C5 positions. These substituents alter electron distribution within the ring, impact hydrogen-bonding capabilities, and introduce steric constraints that collectively determine reactivity, physicochemical behavior, and biological target interactions.
Cyclopropyl Substituent (C5 Position):The cyclopropyl group attached at C5 in 5-cyclopropyl-1,3,4-oxadiazol-2-ol induces significant electronic and steric effects:
Hydroxyl Group (C2 Position):The hydroxyl group at C2 in 5-cyclopropyl-1,3,4-oxadiazol-2-ol exhibits tautomeric equilibrium between the hydroxyl form (lactol) and the carbonyl form (lactam), with the predominant form dictated by solvent polarity and substitution pattern:
Tautomer 1 (Lactol): N-N=C(OH)-C5H7N2O Tautomer 2 (Lactam): N-N-C(O)=C5H7N2O
Table 3: Physicochemical and Structural Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol
Property | Value/Description | Method of Determination | Functional Significance |
---|---|---|---|
Molecular Formula | C₅H₇N₃O₂ | Elemental analysis | Defines elemental composition |
Molecular Weight | 141.13 g/mol | Mass spectrometry | Impacts pharmacokinetics |
Hydrogen Bond Donors | 1 (Hydroxyl group) | Computational prediction | Dictates solvation and target binding |
Hydrogen Bond Acceptors | 3 (Ring N, O atoms + hydroxyl O) | Computational prediction | Influences solubility and binding affinity |
Rotatable Bonds | 0 | Molecular modeling | Affects conformational flexibility |
Tautomeric Equilibrium | Lactam (carbonyl) ⇌ Lactol (hydroxyl) | Spectroscopic studies (NMR, IR) | Alters electronic distribution and polarity |
Topological Polar Surface Area | ≈55.8 Ų (analog-based prediction) | Computational calculation | Predicts membrane permeability |
The synergistic interplay between the cyclopropyl group and the hydroxyl substituent creates a distinct electronic profile within the oxadiazole core. The cyclopropyl donor effect partially counterbalances the electron-withdrawing character of the annular nitrogen atoms, while the hydroxyl group introduces polarity and tautomeric complexity. This combination results in a multifunctional heterocyclic system amenable to further chemical modification and biological targeting. The compound's compact, rigid structure (zero rotatable bonds) promotes metabolic stability and facilitates penetration into biological compartments, making it a promising scaffold for the development of enzyme inhibitors, receptor modulators, and functional materials [1] [2] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1